molecular formula C7H8N4 B11923227 1H-Indazole-1,3-diamine CAS No. 408322-05-4

1H-Indazole-1,3-diamine

Cat. No.: B11923227
CAS No.: 408322-05-4
M. Wt: 148.17 g/mol
InChI Key: KOOKQGXLXSQYLT-UHFFFAOYSA-N
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Description

1H-Indazole-1,3-diamine is a heterocyclic compound that features an indazole core with two amino groups at the 1 and 3 positions. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the diamine functionality enhances the compound’s reactivity and its ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-1,3-diamine can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions, such as copper-catalyzed intramolecular Ullmann cyclization, is favored due to its efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino groups, which can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Indazole-1,3-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Indazole-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of anticancer activity, it has been demonstrated that this compound derivatives can inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1H-Indazole-3-amine
  • 2H-Indazole
  • 1H-Benzopyrazole

Comparison: 1H-Indazole-1,3-diamine is unique due to the presence of two amino groups, which enhance its reactivity and ability to form hydrogen bonds. This distinguishes it from other indazole derivatives, such as 1H-Indazole-3-amine, which has only one amino group, and 2H-Indazole, which lacks the amino functionality altogether .

Properties

CAS No.

408322-05-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

indazole-1,3-diamine

InChI

InChI=1S/C7H8N4/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H,9H2,(H2,8,10)

InChI Key

KOOKQGXLXSQYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2N)N

Origin of Product

United States

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